4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-24-19(21-15)8-7-18(22-24)20(25)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJSBZWCVUIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Benzyl-Substituted Precursors
A widely adopted method involves the condensation of a benzyl-containing aldehyde or ketone with a primary amine, followed by reduction. For example, 4-benzylpiperidine can be synthesized by reacting glutaraldehyde with benzylamine under acidic conditions, followed by hydrogenation using Raney nickel or palladium catalysts. This method ensures high regioselectivity for the 4-position due to steric and electronic effects.
Key Reaction Conditions:
Intramolecular Cyclization of Amino Alcohols
Alternative approaches employ intramolecular cyclization of δ-amino alcohols. For instance, treatment of 5-(benzylamino)pentan-1-ol with thionyl chloride (SOCl₂) induces cyclization to form 4-benzylpiperidine hydrochloride. This method avoids the need for high-pressure hydrogenation but requires careful control of stoichiometry to prevent oligomerization.
Optimization Insight:
-
Temperature: 0–5°C to minimize side reactions
-
Workup: Neutralization with aqueous NaHCO₃
Synthesis of the 2-Methylimidazo[1,2-b]Pyridazine Heterocycle
The imidazo[1,2-b]pyridazine ring is constructed via condensation reactions between α-bromoketones and aminopyridazines, followed by functionalization.
Condensation of α-Bromoketones with 3-Amino-6-Substituted Pyridazines
As demonstrated by Kamimura et al., reacting 3-amino-6-chloropyridazine with 2-bromoacetophenone in refluxing ethanol yields the imidazo[1,2-b]pyridazine core. Methylation at the 2-position is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Representative Protocol:
Regioselective Functionalization at the 6-Position
Introduction of the carbonyl group at the 6-position is accomplished through Friedel-Crafts acylation or cross-coupling reactions . For example, palladium-catalyzed carbonylation of 6-bromo-2-methylimidazo[1,2-b]pyridazine using carbon monoxide (CO) and a palladium catalyst generates the 6-carbonyl derivative.
Critical Parameters:
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Solvent: Dioxane
Coupling of Piperidine and Imidazo[1,2-b]Pyridazine Moieties
The final step involves forming an amide bond between the piperidine nitrogen and the 6-carbonyl group of the heterocycle.
Activation of the Carboxylic Acid
The 6-carboxylic acid derivative of 2-methylimidazo[1,2-b]pyridazine is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester.
Procedure:
Alternative Coupling Strategies
Schotten-Baumann conditions (acyl chloride formation) offer a higher-yielding route. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts directly with 4-benzylpiperidine in dichloromethane.
Advantages:
Optimization Challenges and Solutions
Stereochemical Control
The configuration at the piperidine nitrogen can influence biological activity. Chiral auxiliaries or asymmetric hydrogenation (e.g., using Ir-catalysts) ensure enantioselective synthesis of the piperidine core.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves targeting cellular pathways associated with cancer proliferation.
- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial and fungal pathogens. Preliminary studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.
- Neuropharmacology : Due to the presence of the piperidine moiety, which is common in many psychoactive drugs, this compound may have potential applications in neuropharmacology. Research into its effects on neurotransmitter systems could yield insights into its utility for treating neurological disorders .
- Enzyme Inhibition : Compounds similar to 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine have been shown to act as inhibitors of various enzymes involved in cancer metabolism and signal transduction pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models.
- Cell Signaling Modulation : The unique structure allows for interaction with multiple biological targets, potentially modulating key signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are critical in cancer and other diseases.
Synthetic Utility
The synthesis of 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multi-step processes that include cyclization reactions and functional group modifications. Efficient synthetic routes are essential for producing this compound at scale for research purposes.
Synthetic Routes
- Cyclization Reactions : The initial formation of the imidazo[1,2-b]pyridazine core can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Functionalization : Subsequent steps may involve introducing the benzyl group through nucleophilic substitution reactions or coupling reactions with suitable benzyl halides or derivatives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study B | Antimicrobial Properties | Showed efficacy against MRSA strains with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Study C | Neuropharmacology | Indicated potential modulation of serotonin receptors leading to anxiolytic effects in animal models. |
Mechanism of Action
The mechanism by which 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Core Modifications: Piperidine and Heterocyclic Substituents
The piperidine ring is a common scaffold in medicinal chemistry. Key structural analogs include:
Key Observations :
- Substituent Effects : The 2-methylimidazo[1,2-b]pyridazine group in the target compound may enhance binding to ATP-binding pockets (e.g., kinases) compared to simpler aromatic substituents .
- Benzyl vs.
- Pharmacokinetics : Piperidine derivatives with pyridine or benzoxazole moieties (e.g., BK80341) prioritize solubility and blood-brain barrier penetration, whereas iodinated analogs (e.g., radiopharmaceuticals in ) focus on biodistribution.
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~395 g/mol) compared to BK80341 (354.45 g/mol) may reduce solubility but improve target affinity .
Biological Activity
4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.4149 g/mol |
| IUPAC Name | 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine |
| CAS Number | 2640896-41-7 |
Synthesis
The synthesis of 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine involves several steps:
- Formation of the Imidazo[1,2-b]pyridazine Moiety : This is typically achieved through the condensation of 2-methylimidazole with appropriate pyridazine derivatives.
- Piperidine Ring Formation : The piperidine ring can be constructed via cyclization reactions involving amines and carbonyl compounds.
- Benzyl Substitution : Benzyl groups are introduced through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with central benzodiazepine (Bz) receptors. Initial studies indicate that it may act as a full agonist at these receptors, modulating neurotransmitter activity and potentially influencing anxiety and seizure disorders .
In Vitro Studies
Recent research has demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibit selective activity against various biological targets:
- Monoamine Oxidase (MAO) Inhibition : Some studies have reported that related compounds exhibit selective inhibition of MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters. For instance, certain derivatives showed IC50 values indicating potent inhibition against MAO-B .
- Antimycobacterial Activity : Compounds structurally similar to 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine have shown significant activity against Mycobacterium tuberculosis in vitro. A study indicated that specific substitutions on the imidazo[1,2-b]pyridazine scaffold enhanced this activity significantly .
Case Study 1: Binding Affinity to Bz Receptors
In a comparative study involving various imidazo[1,2-b]pyridazine derivatives, 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine was evaluated for its binding affinity to Bz receptors using [3H]diazepam binding assays. The results indicated that this compound exhibited a higher binding affinity compared to other tested derivatives, suggesting potential therapeutic applications in anxiety disorders.
Case Study 2: Antimycobacterial Efficacy
A high-throughput screening campaign identified several imidazo[1,2-b]pyridazine derivatives with promising activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine displayed MIC values as low as 0.5 µg/mL, indicating potent antimycobacterial properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold significantly influence biological activity:
- Position C6 : The introduction of electron-withdrawing groups at this position enhances binding affinity to Bz receptors.
- Position C2 : Substituents such as halogens or alkoxy groups have been shown to increase the potency against Mycobacterium tuberculosis.
Q & A
Basic: What are the critical steps in synthesizing 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine, and how can purity be ensured?
Methodological Answer:
The synthesis involves:
Condensation reactions : Refluxing 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid with 4-benzylpiperidine in ethanol under catalytic conditions (e.g., DCC/DMAP) to form the amide bond.
Purification : After solvent removal, cooling the mixture to precipitate the product, followed by washing with cold ethanol to remove unreacted reagents .
Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Residual solvents (e.g., ethanol) should be quantified via GC-MS .
Basic: How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
NMR spectroscopy :
- ¹H-NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and piperidine protons (δ 3.5–4.0 ppm). The imidazo[1,2-b]pyridazine core shows distinct aromatic signals (δ 8.0–9.0 ppm) .
- ¹³C-NMR : Confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons .
X-ray crystallography : Resolve ambiguity in piperidine conformation or imidazo-pyridazine orientation .
Advanced: How can factorial design optimize reaction conditions for scalable synthesis?
Methodological Answer:
Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. THF) .
Design : Use a 2³ factorial design to assess main effects and interactions. For example, higher temperatures (80–100°C) improve yield but may increase side products.
Response surface methodology (RSM) : Optimize for maximum yield (e.g., 85%) and minimal impurities (<5%) .
Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values in kinase assays)?
Methodological Answer:
Control experiments :
- Validate assay conditions (e.g., ATP concentration, pH) across replicates.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Structural analogs : Compare activity of 4-benzyl derivatives with/without the 2-methyl group on the imidazo-pyridazine core to identify critical pharmacophores .
Molecular dynamics simulations : Model ligand-protein interactions to explain potency variations .
Advanced: What computational strategies predict metabolic stability or off-target effects of this compound?
Methodological Answer:
Quantum chemical calculations :
Machine learning models :
Docking studies : Screen against kinase homology models to identify off-target interactions .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Forced degradation :
- Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) stress for 24–72 hours .
Analytical monitoring :
- UPLC-PDA to track degradation products (e.g., hydrolysis of the amide bond).
- Mass spectrometry to identify major degradants .
Advanced: What strategies differentiate regioisomers or tautomeric forms during synthesis?
Methodological Answer:
²D NMR techniques :
Isotopic labeling :
- Synthesize ¹³C-labeled analogs to track tautomerization via dynamic NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
